molecular formula C10H8F3N3S B13683895 5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 57552-39-3

5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B13683895
CAS No.: 57552-39-3
M. Wt: 259.25 g/mol
InChI Key: RRXDVGPGAOJOFL-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound belonging to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets .

Properties

CAS No.

57552-39-3

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16)

InChI Key

RRXDVGPGAOJOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NN=C(S2)N

Origin of Product

United States

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